molecular formula C16H13N3O3 B2534971 N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide CAS No. 1206997-89-8

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide

Cat. No.: B2534971
CAS No.: 1206997-89-8
M. Wt: 295.298
InChI Key: HKOKXNQKHYQWAV-UHFFFAOYSA-N
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Description

"N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide" is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a phenyl group substituted with a 6-methylpyridazinyloxy moiety. This structural architecture places it within a broader class of furan-carboxamide derivatives, which are widely investigated for their diverse pharmacological and agrochemical properties.

Properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-4-9-15(19-18-11)22-13-7-5-12(6-8-13)17-16(20)14-3-2-10-21-14/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOKXNQKHYQWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carbonyl chloride with an appropriate amine under basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative and a palladium catalyst.

    Attachment of the pyridazinyl moiety: The final step involves the nucleophilic substitution reaction where the pyridazinyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a candidate for developing new therapeutic agents, particularly in the treatment of microbial infections.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and thereby exerting its antibacterial effects. The furan ring and pyridazinyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide" with structurally related furan-2-carboxamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Modifications and Substituent Effects

  • N-(p-Tolyl)furan-2-carboxamide (3p): This analog replaces the pyridazinyloxy-phenyl group with a p-tolyl substituent. Synthesized via reductive transamidation, it exhibits simpler synthetic steps and moderate yields (70–89%) .
  • 5-Nitro-N-(4-acetylaminophenyl)furan-2-carboxamide (3A): Incorporates a nitro group on the furan ring and an acetylated aniline substituent. The nitro group enhances electrophilicity, possibly contributing to its diuretic activity, while the acetylaminophenyl group improves metabolic stability .
  • 4F-Furanylfentanyl : A psychoactive derivative with a fluorophenyl and piperidinyl group, highlighting how substituent variation can drastically alter biological activity (e.g., opioid receptor agonism vs. diuretic effects) .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Yield (%) Melting Point (°C) Key Functional Groups Reference
5-Nitro-N-phenylfuran-2-carboxamide (2A) 73 178–180 Nitro-furan, phenylamide
5-Nitro-N-(4-acetylaminophenyl)furan-2-carboxamide (3A) 80 238–240 Nitro-furan, acetylaminophenyl
N-(p-Tolyl)furan-2-carboxamide (3p) 70–89 Not reported p-Tolylamide
Insecticidal compound a4 70–89 Not reported Oxadiazolyl group

Biological Activity

N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a furan ring, a carboxamide group, and a pyridazinyl moiety. Its chemical formula is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of 312.32 g/mol. The presence of the pyridazinyl group is significant as it can influence the compound's interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with various biomolecular targets, including enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF712.5Apoptosis induction
A54926Cell cycle arrest
NCI-H46042.3Inhibition of proliferation

These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research has indicated that it can reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on MCF7 Cell Line : A study conducted by researchers evaluated the effects of the compound on breast cancer cells (MCF7). The results showed significant cytotoxicity with an IC50 value of 12.5 µM, indicating strong potential for further investigation in breast cancer therapy.
  • A549 Lung Cancer Study : Another investigation focused on lung cancer (A549 cell line), where the compound demonstrated an IC50 value of 26 µM. This study suggested that the compound might interfere with the cell cycle, leading to reduced tumor growth.

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